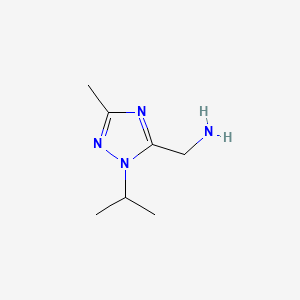![molecular formula C16H12Br2N2O4S B13933442 4-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid CAS No. 532945-45-2](/img/structure/B13933442.png)
4-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of dibromo and methoxy groups attached to a benzoyl moiety, which is further linked to a benzoic acid derivative through a carbamothioylamino linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid typically involves multi-step organic reactions. One common approach starts with the bromination of 2-methoxybenzoic acid to introduce the dibromo groups. This is followed by the formation of the benzoyl moiety through acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
4-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the dibromo groups to less reactive moieties.
Substitution: The presence of bromine atoms makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Debrominated products.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid has found applications in several scientific domains:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The dibromo and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dibromo-2-hydroxybenzoic acid
- 2-Hydroxy-3,5-dibromobenzoic acid
- 3,5-Dibromosalicylic acid
- 2,3,4,5-Tetrachloro-6-(3,5-dibromo-2,4-dihydroxybenzoyl)benzoic acid
Uniqueness
4-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
532945-45-2 |
|---|---|
Fórmula molecular |
C16H12Br2N2O4S |
Peso molecular |
488.2 g/mol |
Nombre IUPAC |
4-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H12Br2N2O4S/c1-24-13-11(6-9(17)7-12(13)18)14(21)20-16(25)19-10-4-2-8(3-5-10)15(22)23/h2-7H,1H3,(H,22,23)(H2,19,20,21,25) |
Clave InChI |
DVJMCUUDAGHRQT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1Br)Br)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Oxa-1,7-diazaspiro[4.5]decan-2-one](/img/structure/B13933362.png)




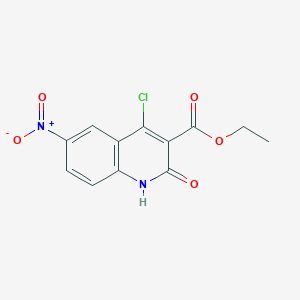

![tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane](/img/structure/B13933408.png)

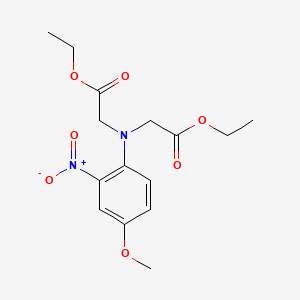
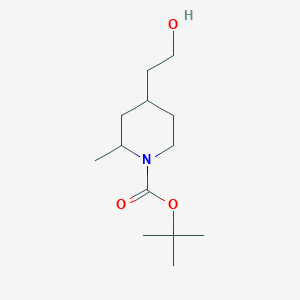
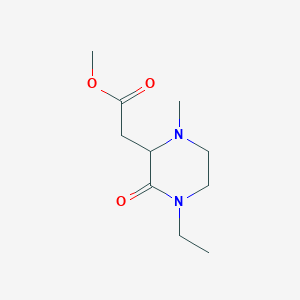
![n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine](/img/structure/B13933426.png)
